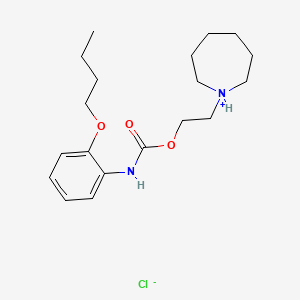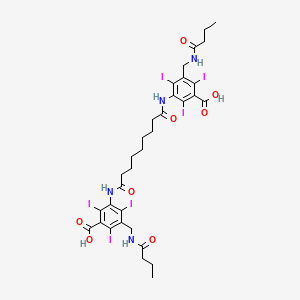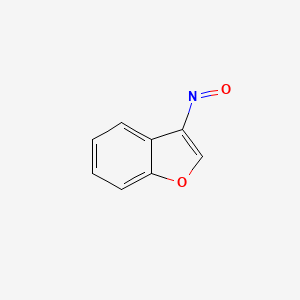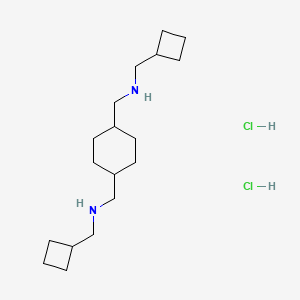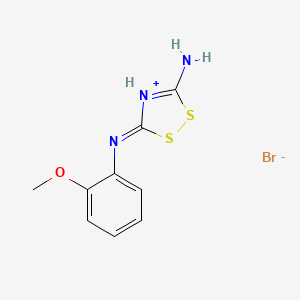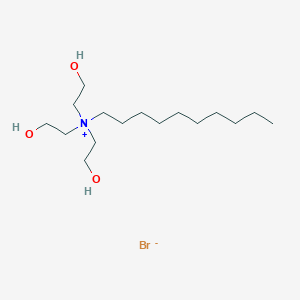
Decyl-tris(2-hydroxyethyl)azanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl-tris(2-hydroxyethyl)azanium;bromide is a quaternary ammonium compound with the molecular formula C16H36BrNO3. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the formulation of personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl-tris(2-hydroxyethyl)azanium;bromide can be synthesized through the reaction of decylamine with ethylene oxide, followed by quaternization with hydrobromic acid. The reaction conditions typically involve:
Reaction of Decylamine with Ethylene Oxide: This step is carried out under controlled temperature and pressure to form decyl-tris(2-hydroxyethyl)amine.
Quaternization with Hydrobromic Acid: The resulting amine is then reacted with hydrobromic acid to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The process includes:
Raw Material Handling: Ensuring the purity of decylamine and ethylene oxide.
Reaction Control: Monitoring temperature, pressure, and reaction time.
Purification: Removing any unreacted materials and by-products to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Decyl-tris(2-hydroxyethyl)azanium;bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used in substitution reactions.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Decyl-tris(2-hydroxyethyl)amine.
Substitution Products: Compounds where the bromide ion is replaced by other nucleophiles.
Scientific Research Applications
Decyl-tris(2-hydroxyethyl)azanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as an antimicrobial agent in various biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of personal care products, detergents, and disinfectants.
Mechanism of Action
The mechanism of action of decyl-tris(2-hydroxyethyl)azanium;bromide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to its surfactant properties, which allow it to penetrate and destabilize the cell membrane.
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(decyl)ammonium bromide
- Didodecyldimethylammonium bromide
- Triethanolamine
Uniqueness
Decyl-tris(2-hydroxyethyl)azanium;bromide is unique due to its specific combination of decyl and tris(2-hydroxyethyl) groups, which provide it with distinct surfactant and antimicrobial properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
Molecular Formula |
C16H36BrNO3 |
|---|---|
Molecular Weight |
370.37 g/mol |
IUPAC Name |
decyl-tris(2-hydroxyethyl)azanium;bromide |
InChI |
InChI=1S/C16H36NO3.BrH/c1-2-3-4-5-6-7-8-9-10-17(11-14-18,12-15-19)13-16-20;/h18-20H,2-16H2,1H3;1H/q+1;/p-1 |
InChI Key |
NNHZVSVESAXJMW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](CCO)(CCO)CCO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
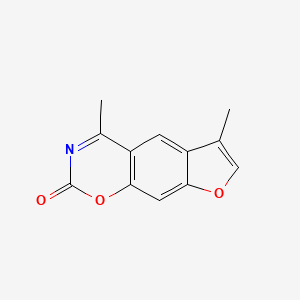
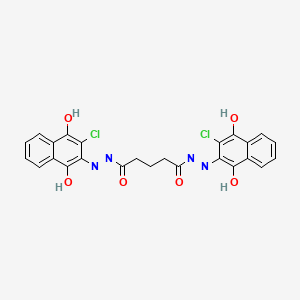
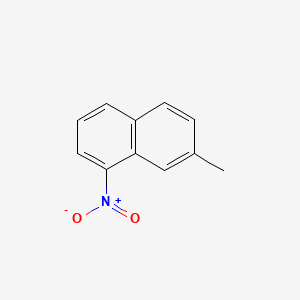

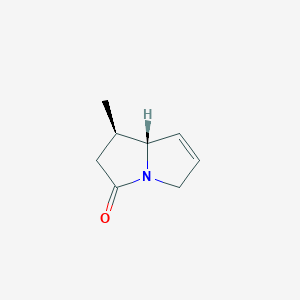
![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)
